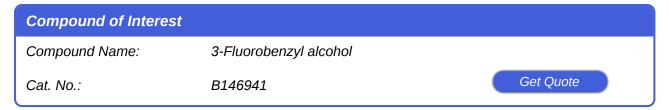


An In-depth Technical Guide to the Synthesis of 3-Fluorobenzyl Alcohol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzyl alcohol (CAS No. 456-47-3) is a fluorinated aromatic alcohol that serves as a versatile intermediate in organic synthesis. The strategic introduction of a fluorine atom onto the benzene ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the development of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the synthesis of **3-Fluorobenzyl alcohol**, focusing on a fundamental and widely employed synthetic route: the reduction of **3-fluorobenzaldehyde**. This document includes detailed experimental protocols, tabulated physicochemical and spectroscopic data, and a visual representation of the synthetic workflow.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **3-Fluorobenzyl alcohol**, facilitating easy reference and comparison.

Table 1: Physicochemical Properties of **3-Fluorobenzyl Alcohol**



Property	Value
CAS Number	456-47-3[1]
Molecular Formula	C7H7FO[2]
Molecular Weight	126.13 g/mol [2]
Appearance	Clear, colorless liquid[2]
Density	1.164 g/mL at 25 °C
Boiling Point	104-105 °C at 22 mmHg
Refractive Index (n20/D)	1.513
Flash Point	90 °C (closed cup)

Table 2: Spectroscopic Data for 3-Fluorobenzyl Alcohol

Spectroscopy	Data
¹H NMR (399.65 MHz, CDCl₃)	δ (ppm): 7.24 (d, J=5.6 Hz, 1H), 7.01 (t, 1H), 6.97 (d, J=9.6 Hz, 1H), 6.92 (t, 1H), 4.52 (s, 2H), 3.52 (s, 1H)[3]
¹³ C NMR	Data not explicitly found in search results, but would show characteristic aromatic and benzylic alcohol signals.
InChI	1S/C7H7FO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
SMILES	OCc1cccc(F)c1

First Synthesis and Discovery

While the precise first reported synthesis of **3-Fluorobenzyl alcohol** is not readily available in the immediate historical literature, its preparation is conceptually straightforward from commercially available precursors. One of the most fundamental and illustrative methods for its synthesis, likely mirroring early preparations, is the reduction of the corresponding aldehyde, 3-fluorobenzaldehyde. This transformation can be efficiently achieved using a variety of reducing



agents, with sodium borohydride being a common, selective, and mild choice that is well-suited for this purpose. This method is highlighted here due to its reliability and common use in synthetic chemistry.

Experimental Protocol: Synthesis of 3-Fluorobenzyl Alcohol via Reduction of 3-Fluorobenzaldehyde

This section details a representative experimental protocol for the synthesis of **3-Fluorobenzyl alcohol** using sodium borohydride.

Materials and Equipment:

- 3-Fluorobenzaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (or Ethanol)
- Deionized water
- Diethyl ether (or Ethyl acetate)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware



Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3fluorobenzaldehyde in methanol. The flask is then cooled in an ice bath to 0-5 °C with continuous stirring.
- Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride in small
 portions. The temperature of the reaction mixture should be maintained below 10 °C during
 the addition to control the reaction rate and prevent side reactions.
- Reaction Monitoring: After the complete addition of sodium borohydride, the reaction mixture
 is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer
 Chromatography (TLC) until the starting aldehyde is consumed.
- Workup: Once the reaction is complete, the mixture is cooled again in an ice bath, and deionized water is slowly added to quench the excess sodium borohydride. The methanol is then removed under reduced pressure using a rotary evaporator.
- Extraction: The resulting aqueous residue is transferred to a separatory funnel and extracted multiple times with diethyl ether or ethyl acetate. The organic layers are combined.
- Washing and Drying: The combined organic extracts are washed with a saturated aqueous solution of ammonium chloride and then with brine. The organic layer is subsequently dried over anhydrous magnesium sulfate.
- Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 3-Fluorobenzyl alcohol. Further purification can be achieved by vacuum distillation.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **3-Fluorobenzyl alcohol** from **3-fluorobenzaldehyde**.





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Caption: Synthetic workflow for the reduction of 3-fluorobenzaldehyde.

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